硫酸,铝盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulphuric acid, aluminium salt, also known as aluminium sulphate, is a chemical compound with the formula Al2(SO4)3. It is a white crystalline solid that is commonly used in water treatment, paper manufacturing, and as a mordant in dyeing textiles.

科学研究应用

从水处理污泥中回收铝

硫酸用于从水处理污泥中回收铝。用硫酸酸化有助于有效提取铝。这种回收的铝可能成为水处理过程中的另一种混凝剂 (Hassan Basri et al., 2019)。

阳极氧化铝的生长

硫酸是铝上阳极氧化铝生长的组成部分。此过程影响薄膜的厚度及其效率。应用包括改变铝表面的电化学性质 (Zhou et al., 2011)。

铝的等离子体电解氧化

硫酸中的阳极氧化预处理影响铝的等离子体电解氧化(PEO)。此过程与表面工程有关,可创建改变铝物理性质的涂层 (Matykina et al., 2009)。

阳极氧化铝合金的腐蚀行为

硫酸在铝合金上形成阳极氧化涂层中起作用。这些涂层因其耐腐蚀性而受到研究,这对于在军事工业中的应用非常重要 (Abdel-Gawad et al., 2019)。

低成本纳米结构氧化铝涂层

硫酸用于制造低成本的纳米结构氧化铝薄膜。这些薄膜在医学、工程和生物技术等领域具有广泛的应用 (Bruera et al., 2021)。

超疏水铝表面

硫酸阳极氧化产生超疏水铝表面。此类表面在减少腐蚀和增强材料耐用性方面具有潜在应用 (Thieme & Worch, 2006)。

氧化铝层形成动力学

研究铝在硫酸中的溶解动力学对于理解和优化阳极氧化过程至关重要,这与材料科学和制造有关 (Abdel-Gaber et al., 2006)。

硫酸中的浸出行为

对包括铝在内的各种材料的硫酸浸出的研究有助于理解采矿和回收等行业中的萃取过程 (Sancho et al., 2009)。

预测氧化铝层厚度

研究硫酸浓度对氧化铝层厚度的影响对阳极氧化工业和材料工程有影响 (Michal et al., 2015)。

有机化合物的吸附

了解铝在硫酸中阳极氧化过程中氧化铝/水溶液界面处有机化合物的吸附,可以深入了解如何改变铝的表面性质以用于各种应用 (Giovanardi et al., 2011)。

属性

CAS 编号 |

10124-29-5 |

|---|---|

产品名称 |

Sulphuric acid, aluminium salt |

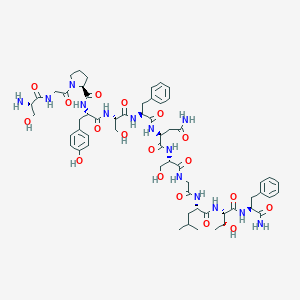

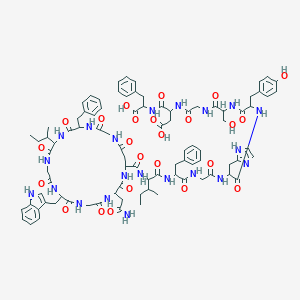

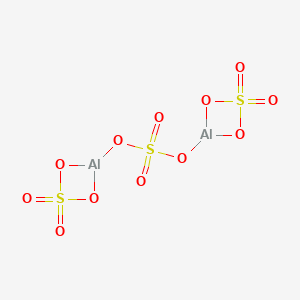

分子式 |

Al2(SO4)3 Al2S3O12 Al2(SO4)3 Al2O12S3 |

分子量 |

342.2 g/mol |

IUPAC 名称 |

bis(2,2-dioxo-1,3,2,4-dioxathialumetan-4-yl) sulfate |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

InChI 键 |

DIZPMCHEQGEION-UHFFFAOYSA-H |

杂质 |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. |

SMILES |

O=S1(=O)O[Al](O1)OS(=O)(=O)O[Al]2OS(=O)(=O)O2 |

规范 SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

沸点 |

214 °F at 760 mm Hg (USCG, 1999) 1600 |

颜色/形态 |

White, lustrous crystals, pieces, granules, or powde |

密度 |

2.71 at 68 °F 1.7 at 20°C (USCG, 1999) 1.29 to 1.34 at 59 °F (USCG, 1999) 1.61 2.71 g/cm³ |

熔点 |

3.9 °F (USCG, 1999) 700 770 °C (decomp, anhydrous) 86.5 °C (octadecahydrate) 770 °C (with decomposition) |

其他 CAS 编号 |

10043-01-3 10124-29-5 55892-56-3 |

物理描述 |

Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification. Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification. DryPowder; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; WetSolid White powder, shining plates or crystalline fragments ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER. |

Pictograms |

Corrosive |

相关CAS编号 |

10043-67-1 (mono-potassium salt) |

保质期 |

Stable in air. Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解度 |

86.9 g/ 100 ml Freely soluble in water, insoluble in ethanol Soluble in 1 part water. Soluble in water, insoluble in ethanol. Solubility in water: good |

同义词 |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

蒸汽压力 |

Esentially zero. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。